4-Aminopiperidine-4-carboxylic acid 4-Aminopiperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 40951-39-1
VCID: VC21537746
InChI: InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10)
SMILES: C1CNCCC1(C(=O)O)N
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol

4-Aminopiperidine-4-carboxylic acid

CAS No.: 40951-39-1

Cat. No.: VC21537746

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

4-Aminopiperidine-4-carboxylic acid - 40951-39-1

CAS No. 40951-39-1
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name 4-aminopiperidine-4-carboxylic acid
Standard InChI InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10)
Standard InChI Key KHABBYNLBYZCKP-UHFFFAOYSA-N
SMILES C1CNCCC1(C(=O)O)N
Canonical SMILES C1CNCCC1(C(=O)O)N

Chemical Properties and Structure

Structural Characteristics

4-Aminopiperidine-4-carboxylic acid consists of a six-membered piperidine ring with an amino group and a carboxylic acid group both attached at the 4-position. The compound possesses a unique structural arrangement wherein the nitrogen-containing heterocycle provides basic properties while the carboxylic acid contributes acidic characteristics, creating an amphoteric molecule. This distinctive structural configuration enables the compound to participate in various chemical interactions and makes it a valuable building block in organic synthesis. The piperidine nitrogen can be readily functionalized, leading to numerous derivatives with modified properties and applications. The quaternary carbon at position 4 creates a stable framework that resists degradation under many reaction conditions, contributing to its utility in multistep syntheses .

Physical and Chemical Properties

The compound exhibits specific physical properties that influence its handling and application in research settings. The unprotected 4-aminopiperidine-4-carboxylic acid has a molecular weight of 144.17 g/mol and a molecular formula of C6H12N2O2 . When heated, it demonstrates characteristic thermal behavior, sintering at 285-295°C and gradually decomposing above 305°C, which provides important information for its purification and storage . The compound's SMILES notation (NC1(C(=O)O)CCNCC1) represents its chemical structure in a format suitable for computational chemistry applications . This three-dimensional structure contributes to its biological activity and influences its interactions with target proteins and receptors in pharmacological studies.

Derivative Forms

The tert-butyloxycarbonyl (Boc) protected derivative, 4-Amino-1-Boc-piperidine-4-carboxylic acid, represents one of the most important forms of this compound in synthetic applications. This protected variant has a molecular weight of 244.29 g/mol and a molecular formula of C11H20N2O4 . The table below compares key properties of the protected and unprotected forms:

Property4-Aminopiperidine-4-carboxylic acid4-Amino-1-Boc-piperidine-4-carboxylic acid
Molecular FormulaC6H12N2O2C11H20N2O4
Molecular Weight144.17 g/mol244.29 g/mol
CAS Number40951-39-1183673-71-4
Melting/DecompositionDecomposition >305°C~290°C (decomposition)
Typical Commercial Purity97%98%

The Boc protecting group serves to mask the piperidine nitrogen, preventing unwanted side reactions during synthetic procedures and allowing for selective manipulations of other functional groups. This protection strategy is particularly valuable in multistep syntheses where chemoselective reactions are required .

Synthesis Methods

Strecker Synthesis

The Strecker synthesis represents one of the primary methods for preparing 4-aminopiperidine-4-carboxylic acid. This classical approach involves the reaction of a piperidone with potassium cyanide and ammonium chloride, followed by hydrolysis of the resulting aminonitrile intermediate. In specific experimental protocols, researchers have achieved yields of 42-54% using 1-acetyl-4-piperidone as the starting material . The reaction typically proceeds through the formation of an imine intermediate, followed by nucleophilic addition of cyanide, and subsequent hydrolysis to yield the target amino acid. This synthetic route proves advantageous due to its relatively straightforward procedure and the availability of starting materials, making it accessible for laboratory-scale preparations.

Ugi Four-Component Reaction

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

4-Aminopiperidine-4-carboxylic acid, particularly in its Boc-protected form, serves as a crucial intermediate in pharmaceutical synthesis. The compound provides a versatile scaffold for developing analgesics and anti-inflammatory drugs, where the piperidine ring serves as a conformationally restricted backbone . Its structural features allow for selective functionalization, making it valuable in the development of drug candidates with improved pharmacokinetic properties. The Boc-protected variant facilitates controlled manipulation of the molecule during multistep syntheses, allowing chemists to selectively modify specific positions without affecting others. This strategic advantage has positioned the compound as a key building block in modern medicinal chemistry, particularly in the design of compounds targeting pain and inflammation pathways.

Peptide Synthesis Applications

In peptide chemistry, 4-Amino-1-Boc-piperidine-4-carboxylic acid provides a means to introduce conformational constraints into peptide structures, enhancing their stability and bioavailability. When incorporated into peptide chains, the piperidine ring introduces a rigid element that can lock peptides into specific three-dimensional arrangements . This structural rigidity often translates to improved binding affinity for target receptors and reduced susceptibility to enzymatic degradation. The compound's incorporation can also modify the pharmacokinetic properties of peptide therapeutics, potentially extending their half-life in biological systems. These advantages have led to its increasing use in the development of peptide-based drugs, where stability and target specificity are critical factors for therapeutic success.

Development of Analgesic Compounds

One of the most significant pharmaceutical applications of 4-aminopiperidine-4-carboxylic acid derivatives has been in the synthesis of potent analgesic compounds. Through the Ugi four-component reaction methodology, researchers have successfully synthesized carfentanil and remifentanil, two powerful opioid analgesics with significant clinical and research applications . These syntheses demonstrate the compound's value in creating molecules with precise pharmacological properties, targeting specific receptor systems with high affinity and selectivity. The structural contributions of the piperidine scaffold to these molecules influence their receptor binding characteristics, potency, and duration of action. This application highlights the compound's importance in addressing medical challenges related to pain management, though with careful consideration of the potent nature of the resulting pharmaceuticals.

Biological Activity and Physiological Effects

Transport System Studies

4-Aminopiperidine-4-carboxylic acid has been extensively studied as a model substrate for investigating amino acid transport systems, particularly those for cationic amino acids. Research has shown that these compounds interact with specific membrane transport systems, providing valuable insights into the mechanisms of amino acid uptake and distribution in biological systems . When the compound possesses an unambiguously cationic structure, it is predominantly transported by the cationic amino acid system, mimicking the behavior of natural basic amino acids. These studies have revealed important details about the substrate specificity and functional characteristics of amino acid transporters, contributing to our understanding of fundamental physiological processes. The compound's resistance to metabolism makes it particularly useful for such studies, allowing researchers to track transport phenomena without the complicating factor of metabolic transformations.

Effects on Hormone Release

Experimental evidence indicates that 4-aminopiperidine-4-carboxylic acid and its derivatives can stimulate the release of insulin and glucagon from the pancreas, similar to the effects observed with arginine and lysine . This hormonal stimulation appears to operate through mechanisms distinct from those of other amino acids like leucine, suggesting specific receptor or signaling pathways. The compound's ability to mimic arginine's effects without undergoing the same metabolic conversions provides strong evidence that the basic amino acid structure itself, rather than its metabolites, is responsible for the observed hormonal effects. This finding has significant implications for understanding the regulation of pancreatic hormone secretion and potentially for developing therapeutic approaches to modulate these hormones in metabolic disorders.

Renal Transport Interactions

Studies involving 4-aminopiperidine-4-carboxylic acid have revealed complex interactions in renal amino acid transport systems. The unambiguously cationic derivatives lead to increased excretion of arginine, lysine, ornithine, and citrulline, suggesting competition for shared transport systems . Interestingly, some analogs specifically affect citrulline excretion without altering the resorption of basic amino acids or cystine, indicating the existence of distinct transport mechanisms. These findings help clarify the relationships between different amino acid transport systems in the kidney and their roles in maintaining amino acid homeostasis. The compound's ability to selectively influence specific transport pathways makes it a valuable tool for investigating the complexities of renal physiology and potential implications for conditions like cystinuria.

Role in Drug Development

Structure-Activity Relationship Studies

The unique structure of 4-aminopiperidine-4-carboxylic acid makes it valuable for structure-activity relationship (SAR) studies in drug development. Its conformationally restricted piperidine ring, combined with functional groups that can be modified, allows researchers to systematically explore how structural changes affect biological activity . The quaternary carbon at the 4-position provides a stable attachment point for various substituents, enabling the creation of diverse compound libraries for screening against therapeutic targets. These SAR studies have contributed to the understanding of how molecular structure influences receptor binding, metabolic stability, and other pharmacologically relevant properties. The insights gained from such studies guide the rational design of new drug candidates with improved efficacy and reduced side effects.

Synthesis of Potent Opioid Analgesics

Through the application of efficient synthetic methodologies, particularly the Ugi four-component reaction, 4-aminopiperidine-4-carboxylic acid derivatives have been utilized in the synthesis of highly potent opioid analgesics. Most notably, the compounds carfentanil and remifentanil were prepared using this approach with superior efficiency compared to traditional methods . These syntheses demonstrate the compound's value in creating molecules with precise pharmacological properties, targeting specific receptor systems with high affinity and selectivity. The structural features inherited from the piperidine scaffold contribute to the exceptional potency of these analgesics, though their clinical use requires careful management due to their extremely high potency. This application exemplifies how the compound's unique structure can be leveraged to develop pharmaceutical agents with specific and powerful biological activities.

Development of Metabolism-Resistant Substrates

A significant advantage of 4-aminopiperidine-4-carboxylic acid in drug development is its resistance to metabolic degradation. Research has shown that these compounds are excreted relatively slowly in unmodified form, with minimal conversion to carbon dioxide, indicating metabolic stability . This property makes them valuable as metabolism-resistant analogs of natural amino acids, allowing for prolonged biological effects and simplified pharmacokinetic profiles. Drug developers can leverage this stability to create therapeutic agents with extended duration of action and reduced formation of potentially problematic metabolites. The metabolic resistance also makes these compounds useful as research tools for studying biological processes without the confounding effects of rapid degradation that occur with natural amino acids.

Material Science Applications

Polymer Development

Beyond its pharmaceutical applications, 4-Amino-1-Boc-piperidine-4-carboxylic acid has found utility in material science, particularly in the development of specialized polymers. The compound can be incorporated into polymer structures to impart specific properties, such as controlled solubility, thermal stability, or functional group presentation . Its rigid piperidine core provides structural stability while the amino and carboxylic acid groups offer points for polymerization or post-synthetic modification. These structural features make it valuable for creating polymers with precisely tuned characteristics for industrial applications. The development of such specialized materials represents an expanding frontier for the application of this versatile compound beyond traditional pharmaceutical contexts.

Structure-Property Relationships in Novel Materials

The incorporation of 4-aminopiperidine-4-carboxylic acid derivatives into novel materials allows researchers to investigate structure-property relationships at the molecular level. By systematically varying the substituents on the piperidine ring and observing changes in material properties, scientists can develop predictive models for designing materials with specific characteristics . These studies contribute to our understanding of how molecular structure influences macroscopic properties such as mechanical strength, thermal stability, and chemical resistance. The insights gained from such investigations guide the rational design of advanced materials for applications ranging from drug delivery systems to industrial coatings. This approach exemplifies the value of heterocyclic compounds in bridging the gap between molecular design and practical material applications.

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